molecular formula C8H7N3O3 B1430232 5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid CAS No. 1487669-94-2

5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B1430232
CAS No.: 1487669-94-2
M. Wt: 193.16 g/mol
InChI Key: UAHFHYVGNBCYCG-UHFFFAOYSA-N
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Description

5-(1-methyl-1H-pyrazol-4-yl)-1,2-oxazole-4-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O3 and its molecular weight is 193.16 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Transformations

Research has shown the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids, highlighting the methodological advancements in creating functional derivatives for further chemical transformations. These studies explore the potential of these compounds in introducing highly basic aliphatic amines into the oxazole structure, enhancing the molecular diversity of oxazole derivatives (Prokopenko et al., 2010).

Anticancer and Antimicrobial Activities

A notable study involves the synthesis and molecular docking of 1,3-oxazole clubbed pyridyl-pyrazolines, aiming at discovering compounds with anticancer and antimicrobial properties. This research not only contributes to the synthesis of biologically potent heterocyclic compounds but also evaluates their efficacy against cancer cell lines and pathogenic strains, showcasing the therapeutic potential of oxazole and pyrazole derivatives (Katariya et al., 2021).

Structural and Spectral Investigations

The structural and spectral analysis of pyrazole-4-carboxylic acid derivatives has been the subject of research, aiming to understand the fundamental properties of these molecules. Through a combination of experimental and theoretical approaches, studies have provided insights into the chemical shifts, molecular structures, and electronic transitions within these compounds, enriching the knowledge base for further chemical and pharmaceutical applications (Viveka et al., 2016).

Novel Ligands and Catalysis

Research has also focused on developing novel ligands based on pyrazole-3(5)-carboxylic acids containing the triazole moiety for use in medicinal chemistry and metal complex catalysis. This includes synthesizing N-unsubstituted 5- and 4-azido-1H-pyrazole-3-carboxylic acids, demonstrating the versatility of these compounds in creating polychelated ligands for potential therapeutic and catalytic applications (Dalinger et al., 2020).

Properties

IUPAC Name

5-(1-methylpyrazol-4-yl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O3/c1-11-4-5(2-9-11)7-6(8(12)13)3-10-14-7/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHFHYVGNBCYCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.